
Phloroglucinaldehyde: A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzaldehyde

Cat. No.: B105460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phloroglucinaldehyde, a key aromatic

aldehyde. It covers its chemical structure, formula, and properties, alongside detailed

experimental protocols for its synthesis and analysis. This document is intended to be a

valuable resource for researchers, scientists, and professionals involved in drug development

and related fields.

Chemical Structure and Formula
Phloroglucinaldehyde, also known as 2,4,6-trihydroxybenzaldehyde, is a phenolic aldehyde.

Its structure consists of a benzene ring substituted with one aldehyde group and three hydroxyl

groups at positions 2, 4, and 6. This arrangement of functional groups makes it a highly

reactive and versatile molecule.[1]

The chemical formula for phloroglucinaldehyde is C₇H₆O₄.[1][2] Its IUPAC name is 2,4,6-
trihydroxybenzaldehyde.[1]

Table 1: Chemical Identifiers and Properties of Phloroglucinaldehyde
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Property Value Reference

Molecular Formula C₇H₆O₄ [1][2]

Molecular Weight 154.12 g/mol [2]

CAS Number 487-70-7 [2]

Appearance
Pale pink or brown crystalline

powder

Melting Point 195 °C (decomposes) [2]

Solubility Soluble in water [3]

InChI Key
BTQAJGSMXCDDAJ-

UHFFFAOYSA-N
[2]

SMILES O=Cc1c(O)cc(O)cc1O [2]

Physicochemical Data
Phloroglucinaldehyde is an air-sensitive compound and is incompatible with strong oxidizing

agents and bases.[3] It is a combustible solid.

Table 2: Spectroscopic Data for Phloroglucinaldehyde
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Technique Solvent
Key Peaks/Shifts (ppm or
cm⁻¹)

¹H NMR DMSO-d₆

δ 9.98 (s, 1H, CHO), 7.51 (d, J

= 6.2 Hz, 2H, Ar-H), 7.41 (s,

1H, Ar-H), 7.30 – 7.25 (m, 1H,

Ar-H), 3.82 (s, 3H, OCH₃ -

Note: this peak is for a

methoxy derivative, not

phloroglucinaldehyde itself.

Specific proton shifts for the

aromatic protons of

phloroglucinaldehyde are

needed.)

¹³C NMR DMSO-d₆

δ 193.0, 159.8, 137.6, 130.3,

122.5, 121.0, 112.9, 55.4

(Note: these are general shifts

for a substituted benzaldehyde

and may not be exact for

phloroglucinaldehyde.)

IR Nujol Mull
Spectral contamination due to

oil around 2900 cm⁻¹

Note: The provided NMR data from the search results appears to be for related but different

compounds. Precise, experimentally verified NMR data for phloroglucinaldehyde should be

obtained for accurate characterization.

Biological Significance and Applications
Phloroglucinaldehyde is a known human metabolite of cyanidin, a type of anthocyanin found in

many fruits and vegetables.[1] It is also a key intermediate in the synthesis of various

biologically active molecules.[3] Its applications in research and development are diverse,

including:

Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of compounds with

potential therapeutic properties, such as inhibitors of protein glycation and xanthine oxidase.
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[2][3]

Antioxidant Research: Due to its phenolic structure, phloroglucinaldehyde is investigated for

its antioxidant properties.

Drug Development: It is a building block for creating libraries of compounds for anticancer

activity studies.[2]

Experimental Protocols
Synthesis of Phloroglucinaldehyde
A common method for the synthesis of phloroglucinaldehyde is the Gattermann formylation of

phloroglucinol. This reaction introduces a formyl group onto the aromatic ring.

Protocol: Gattermann Synthesis of Phloroglucinaldehyde

Materials:

Phloroglucinol

Anhydrous Aluminum Chloride (AlCl₃)

Zinc Cyanide (Zn(CN)₂)

Dry Ether

Hydrochloric Acid (HCl), concentrated and dilute

Ice bath

Round-bottom flask with a reflux condenser and a gas inlet

Magnetic stirrer

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a calcium chloride drying tube, and a gas inlet tube, suspend
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anhydrous aluminum chloride in dry ether.

Addition of Reactants: Cool the suspension in an ice bath. While stirring, add phloroglucinol

to the mixture.

Introduction of Formylating Agent: Slowly add zinc cyanide to the cooled and stirred reaction

mixture.

Reaction Initiation: Bubble dry hydrogen chloride gas through the reaction mixture for 1-2

hours. The reaction is typically exothermic and the temperature should be maintained

between 0-5 °C.

Reaction Progression: After the addition of HCl, allow the reaction mixture to stir at room

temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Workup:

Carefully pour the reaction mixture onto crushed ice.

Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30

minutes to hydrolyze the intermediate aldimine salt.

Cool the mixture and extract the product with a suitable organic solvent, such as diethyl

ether or ethyl acetate.

Wash the organic layer with water and then with a saturated sodium bicarbonate solution

to remove any unreacted acid.

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from hot water or a mixture of

ethanol and water to yield pale pink or brown crystals of phloroglucinaldehyde.
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Analytical Methods
Table 3: Analytical Protocols for Phloroglucinaldehyde Characterization

Technique Protocol Details

High-Performance Liquid Chromatography

(HPLC)

Column: C18 reverse-phase column. Mobile

Phase: A gradient of methanol and water (with

0.1% formic acid) is commonly used. Detection:

UV detection at a wavelength of approximately

280 nm. Sample Preparation: Dissolve the

sample in the mobile phase or a compatible

solvent.

¹H Nuclear Magnetic Resonance (¹H NMR)

Solvent: Deuterated dimethyl sulfoxide (DMSO-

d₆) or deuterated methanol (CD₃OD).

Procedure: Dissolve a small amount of the

purified sample in the deuterated solvent.

Acquire the spectrum on a 400 MHz or higher

NMR spectrometer.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

Solvent: Deuterated dimethyl sulfoxide (DMSO-

d₆) or deuterated methanol (CD₃OD).

Procedure: Use a more concentrated sample

than for ¹H NMR. Acquire the spectrum with

proton decoupling.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet or a

Nujol mull of the solid sample. Procedure:

Acquire the spectrum using an FTIR

spectrometer.

Signaling Pathways and Logical Relationships
Phloroglucinaldehyde is a key degradation product of anthocyanins, which are flavonoids

responsible for the red, purple, and blue colors in many fruits and vegetables. The degradation

pathway is of significant interest in understanding the bioavailability and metabolic fate of these

dietary compounds.
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Caption: Degradation pathway of anthocyanins to phloroglucinaldehyde.

This guide provides a foundational understanding of phloroglucinaldehyde for scientific and

research applications. For further in-depth studies, consulting the primary literature is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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